2-Chloro-5-diethylsulfamoyl-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIXVSPGIDTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Chloro-5-diethylsulfamoyl-benzoic acid
The construction of the target molecule can be approached from several distinct retrosynthetic pathways. Key strategies include building the sulfonamide on a pre-functionalized ring, sequential chlorination and sulfonation of a benzoic acid derivative, or the use of diazotization-halogenation reactions to introduce the chlorine atom at a late stage.
A primary strategy for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and an amine. In the context of this compound, this typically involves the reaction of a 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate with diethylamine (B46881).
The core of this approach is the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride. This reaction is generally robust and high-yielding. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or an excess of the reacting amine, to neutralize the HCl byproduct. ekb.eg
Recent advancements in sulfonamide synthesis include microwave-assisted methods, which can accelerate the reaction between sulfonic acids (or their salts) and amines, often leading to high yields and good functional group tolerance. organic-chemistry.org Another approach involves the in-situ generation of sulfonyl chlorides from thiols using reagents like N-chlorosuccinimide (NCS), followed by reaction with the desired amine in a one-pot procedure. organic-chemistry.org
A generalized scheme for this synthetic step is presented below:

Figure 1: General reaction for the formation of a sulfonamide from a sulfonyl chloride and a secondary amine.
This pathway involves the sequential functionalization of a benzoic acid starting material. The introduction of sulfonic acid (-SO₃H) or chlorosulfonyl (-SO₂Cl) groups onto an aromatic ring is a classic electrophilic aromatic substitution reaction. libretexts.orgmasterorganicchemistry.com
Sulfonation : Benzoic acid can be sulfonated using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com The carboxyl group is a meta-directing deactivator, meaning the incoming sulfonyl group will primarily add to the C-3 position. To achieve the desired C-5 substitution relative to the carboxyl group, a starting material with a different directing group pattern is necessary, or the reaction must proceed through an intermediate where the directing effects favor the desired substitution.
Chlorosulfonation : A more direct route to the key sulfonyl chloride intermediate is through chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H). google.com For example, 2-chlorobenzoic acid can be treated with chlorosulfonic acid to introduce the -SO₂Cl group at the 5-position. The chlorine atom is an ortho-, para-director, while the carboxyl group is a meta-director. In 2-chlorobenzoic acid, the position para to the chlorine (C-5) is also meta to the carboxyl group, making it the most likely site for electrophilic attack.
Chlorination : The introduction of the chlorine atom can be achieved via electrophilic aromatic substitution using Cl₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). libretexts.org If starting with 3-(diethylsulfamoyl)benzoic acid, chlorination would be directed by the existing substituents. The carboxyl and sulfamoyl groups are both meta-directing, which would favor the introduction of chlorine at the C-2 or C-6 positions.
The reversibility of sulfonation can also be exploited strategically; a sulfonic acid group can be used as a blocking group to direct other substituents and then removed by treatment with hot aqueous acid. libretexts.org
A highly effective method for introducing a halogen at a specific position on an aromatic ring is through the Sandmeyer reaction or related transformations of a diazonium salt. google.comscirp.org This pathway is particularly useful for synthesizing this compound from an amino-substituted precursor.
The typical sequence for this approach is as follows:
Starting Material : The synthesis begins with a 2-amino-5-(diethylsulfamoyl)benzoic acid precursor.
Diazotization : The primary aromatic amine group is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). google.com
Halogenation : The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This promotes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. google.comscirp.org
This method is advantageous because it avoids the potential regioselectivity issues associated with direct electrophilic chlorination and allows for the precise placement of the chlorine atom. A patent describes the successful synthesis of 2-chloro-5-sulfamylbenzoic acids by diazotizing the corresponding 2-amino-5-sulfamylbenzoic acid and subsequently treating the diazonium salt with a metal chloride. google.com
Precursor and Intermediate Chemistry
The successful synthesis of the final compound relies heavily on the efficient preparation of key precursors and intermediates. These include halogenated benzoic acids and the amine components required for the sulfamoyl group.
The most common halogenated precursor for this synthesis is 2-chlorobenzoic acid. Industrial preparation methods for this intermediate are well-established. google.com
Oxidation of Chlorotoluenes : A primary industrial route is the liquid-phase oxidation of ortho-chlorotoluene. This reaction is often carried out using oxygen or air at elevated temperatures and pressures, in the presence of a solvent like acetic acid and a composite catalyst, such as one containing cobalt and manganese salts. google.com
Diazotization of Anthranilic Acid : Anthranilic acid (2-aminobenzoic acid) can be converted to 2-chlorobenzoic acid via a Sandmeyer reaction, similar to the process described in section 2.1.3. scirp.org
Direct C-H Halogenation : Modern synthetic methods have been developed for the direct halogenation of C-H bonds in benzoic acids. These reactions often use palladium catalysts with specialized ligands to direct the halogenation to the ortho position of the carboxyl group, offering a more direct and potentially more environmentally friendly route. acs.orgacs.org
The table below summarizes some common methods for preparing halogenated benzoic acid intermediates.
| Starting Material | Reagents | Product | Method Type |
| o-Chlorotoluene | O₂, Co(OAc)₂, Mn(OAc)₂, Acetic Acid | 2-Chlorobenzoic Acid | Oxidation |
| Anthranilic Acid | 1. NaNO₂, HCl 2. CuCl | 2-Chlorobenzoic Acid | Diazotization (Sandmeyer) |
| Benzoic Acid | Pd(OAc)₂, Ligand, N-Chlorosuccinimide (NCS) | 2-Chlorobenzoic Acid | Catalytic C-H Halogenation |
| 2-Aminobenzoic Acid | NaNO₂, H₂SO₄, KI | 2-Iodobenzoic Acid | Diazotization |
| 2-Chlorobenzoic Acid | I₂, (NH₄)₂S₂O₈, Acetic Acid | 2-Chloro-5-iodobenzoic acid | Electrophilic Halogenation |
This table is generated based on information from sources scirp.orggoogle.comacs.orgacs.orgchemicalbook.com.
The diethylsulfamoyl group originates from two components: a source of sulfuryl chloride and diethylamine. The key reactive intermediate is N,N-diethylsulfamoyl chloride.
The synthesis of N,N-disubstituted sulfamoyl chlorides is typically achieved by reacting the corresponding secondary amine with sulfuryl chloride (SO₂Cl₂). googleapis.com The reaction between diethylamine and sulfuryl chloride yields N,N-diethylsulfamoyl chloride and diethylammonium (B1227033) chloride.
Alternatively, the sulfonamide precursor can be built upon an existing aromatic structure. For instance, 2-amino-5-chlorosulfonylisotoic anhydride (B1165640) can be reacted with diethylamine. google.com The isotoic anhydride ring is opened by the amine, which also reacts with the sulfonyl chloride group, forming the sulfonamide. Subsequent hydrolysis and acidification yield the desired aminobenzoic acid precursor. google.com
| Reactant 1 | Reactant 2 | Product |
| Diethylamine | Sulfuryl Chloride (SO₂Cl₂) | N,N-Diethylsulfamoyl chloride |
| 2-Amino-5-chlorosulfonylisotoic anhydride | Diethylamine | 2-Amino-5-(diethylsulfamoyl)benzoic acid |
| Diethylamine Hydrochloride | Sulfuryl Chloride (SO₂Cl₂) | N,N-Diethylsulfamoyl chloride |
This table is generated based on information from sources google.comgoogleapis.com.
Derivatization Strategies and Functional Group Transformations
Derivatization of this compound primarily involves reactions at the carboxylic acid group. These transformations are crucial for modulating the compound's physicochemical properties and for constructing more complex molecules.
The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid group of this compound is readily converted to a wide array of amides. This transformation is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
A common strategy involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. For instance, a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, is treated with an excess of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to generate the corresponding acyl chloride. nih.gov This intermediate is then reacted with various primary or secondary amines (including aliphatic, aromatic, and heterocyclic amines) in a suitable solvent like DMF to yield the desired N-substituted benzamide (B126) derivatives. nih.gov This two-step, one-pot protocol is efficient for coupling with a broad range of amines.
Various coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids under milder conditions. Reagents such as 2-chloroimidazolium chloride have been shown to be effective for a wide scope of carboxylic acids and amines, proceeding through an active ester intermediate. researchgate.net Phosphonium salt-based reagents, generated in situ from reagents like N-chlorophthalimide and triphenylphosphine, also efficiently activate carboxylic acids for amidation at room temperature. nih.gov While specific examples with this compound are not detailed in the provided literature, these general methods are applicable.
Table 1: Representative Conditions for Amide Coupling of Benzoic Acid Derivatives
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Activation | Thionyl chloride (SOCl₂), cat. DMF | Conversion of carboxylic acid to acyl chloride |
| Coupling | Primary/Secondary Amine, DMF, reflux | Formation of the amide bond |
Esterification is another fundamental transformation of the carboxylic acid group, leading to derivatives with altered polarity and biological activity. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.com Alternatively, the water formed during the reaction can be removed, for example, by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. masterorganicchemistry.com
A typical laboratory procedure for the esterification of a benzoic acid derivative involves dissolving the acid in an excess of the alcohol (e.g., methanol), adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture until the reaction reaches completion. operachem.comuomustansiriyah.edu.iq The workup procedure generally involves neutralizing the excess acid, extracting the ester into an organic solvent, and purifying it through washing and distillation or recrystallization. operachem.com While specific studies on the esterification of this compound are not prevalent, these standard conditions are expected to be effective.
Table 2: General Conditions for Fischer Esterification of Benzoic Acids
| Parameter | Condition |
|---|---|
| Alcohol | Typically used in excess (e.g., methanol, ethanol) |
| Catalyst | Concentrated H₂SO₄, p-TsOH |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Workup | Neutralization (e.g., with NaHCO₃ solution), extraction |
The primary nucleophilic substitution reaction involving the carboxylic acid moiety is its conversion to an acyl chloride. This transformation is a key step in activating the carboxyl group for subsequent reactions, such as the amide and ester formations described above. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.govchemicalbook.com
The reaction of a carboxylic acid with thionyl chloride, often with a catalytic amount of DMF, produces the acyl chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. nih.gov Similarly, oxalyl chloride in a solvent like dichloromethane (B109758) (CH₂Cl₂) is also highly effective. chemicalbook.com For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride is achieved by treating the corresponding benzoic acid with an excess of thionyl chloride. nih.gov This acyl chloride is a highly reactive intermediate, readily undergoing attack by various nucleophiles.
Another example of a nucleophilic substitution is the reaction of the carboxylic acid with phosphorus pentachloride (PCl₅) to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. google.com These methods provide a versatile entry point for the synthesis of a wide range of derivatives from this compound.
The functional groups of this compound present different possibilities for oxidation and reduction, though literature on this specific compound is sparse. The carboxylic acid group is at a high oxidation state but can be reduced to a primary alcohol. The most powerful and commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. testbook.comdoubtnut.comyoutube.comdoubtnut.com This reagent is strong enough to reduce carboxylic acids, esters, and amides, while milder reducing agents like sodium borohydride (B1222165) are generally ineffective for carboxylic acids. masterorganicchemistry.com The reduction of benzoic acid with LiAlH₄ yields benzyl (B1604629) alcohol. testbook.comdoubtnut.comdoubtnut.com It is expected that this compound would similarly be reduced to the corresponding benzyl alcohol derivative under these conditions.
The sulfamoyl group is generally stable to common oxidizing and reducing agents. However, related sulfur-containing scaffolds can undergo oxidation. For instance, sulfides can be oxidized to sulfoxides and then to sulfones. While not directly applicable to the sulfamoyl group, this indicates the potential for transformations on the sulfur atom under specific conditions. Further oxidation of the benzene (B151609) ring is generally difficult due to its aromaticity and the presence of deactivating substituents.
The molecular structure of this compound and its derivatives allows for the formation of well-defined supramolecular structures in the solid state, primarily through hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. biointerfaceresearch.com
In the crystal structures of related compounds, such as sulfonamide derivatives, extensive hydrogen-bonding networks are observed. biointerfaceresearch.com For example, sulfonamides can act as both hydrogen bond donors (N-H) and acceptors (S=O), leading to the formation of chains or more complex assemblies. The presence of the carboxylic acid and the diethylsulfamoyl group in the target molecule provides multiple sites for hydrogen bonding, suggesting that its derivatives would also exhibit rich supramolecular chemistry. This can influence physical properties such as melting point, solubility, and crystal packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. biointerfaceresearch.com
Process Optimization and Scalability in Synthesis
The synthesis of this compound and its analogues on a larger scale requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. Key steps in the synthesis, such as chlorosulfonation and amination, are often the focus of such optimization studies.
For the chlorosulfonation of related 2-substituted benzoic acids, critical parameters include the molar ratio of the substrate to chlorosulfonic acid, the reaction temperature, and the reaction time. semanticscholar.org For example, in the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, the optimal molar ratio of the starting benzoic acid to chlorosulfonic acid was found to be 1:5. semanticscholar.org The reaction temperature is also crucial; high temperatures can lead to the formation of byproducts, while low temperatures can result in slow reaction rates. semanticscholar.org An optimal temperature range of 50-70°C was identified for this related reaction. semanticscholar.org
Similarly, in the subsequent amination step to form the sulfamoyl group, factors such as the concentration of the amine, temperature, and reaction time are optimized. For the amination of 2-methoxy-5-sulfonylchlorobenzoic acid with ammonium (B1175870) hydroxide, a reaction temperature of 30°C and a reaction time of 5 hours were found to be optimal. semanticscholar.org
For industrial-scale production, a focus on "green" synthesis routes is increasingly important. This includes using less hazardous solvents, minimizing waste, and designing simpler workup procedures. patsnap.com Patents describing the synthesis of related sulfamoylbenzoic acids often detail procedures suitable for large-scale production, which may involve the use of catalysts and optimization of purification methods like recrystallization to obtain high-purity products. patsnap.comgoogle.com A patent for preparing 2-chloro-5-sulfamoylbenzoic acids describes a process involving the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, which represents an alternative scalable synthetic route. google.com
Investigation of Salt Forms
The investigation into various salt forms of this compound is a critical area of research aimed at optimizing the compound's physicochemical properties for potential pharmaceutical applications. The formation of salts can significantly influence characteristics such as solubility, dissolution rate, stability, and bioavailability. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific studies detailing the preparation and characterization of different salt forms of this particular compound.
While general principles of salt formation for carboxylic acids and sulfonamide-containing molecules are well-established, specific experimental data, including comparative studies of properties like melting points, aqueous solubility, and stability profiles for various salts of this compound, are not documented in the accessible scientific domain.
In typical pharmaceutical development, a salt screening study would be conducted to identify the optimal salt form. This process generally involves reacting the acidic parent compound, this compound, with a variety of pharmaceutically acceptable bases to form different salts. These bases could include inorganic hydroxides (e.g., sodium, potassium, calcium hydroxide) or organic amines (e.g., tromethamine, lysine, arginine).
Following the synthesis of these salt forms, a thorough characterization would be performed. This would likely involve a range of analytical techniques to compare their properties. The data generated from such a study would be crucial for selecting a salt form with the most desirable characteristics for further development.
Although no specific data tables for this compound salts are available, a hypothetical representation of the type of data that would be generated in such an investigation is presented below to illustrate the key parameters that would be assessed.
Hypothetical Data Table: Physicochemical Properties of this compound Salt Forms
| Salt Form | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/mL at 25°C) |
| Free Acid | 291.75 | ||
| Sodium Salt | 313.73 | ||
| Potassium Salt | 329.85 | ||
| Calcium Salt | 621.98 | ||
| Tromethamine Salt | 412.89 |
Hypothetical Data Table: Stability of this compound Salt Forms under Accelerated Conditions (40°C/75% RH)
| Salt Form | Initial Purity (%) | Purity after 1 month (%) | Purity after 3 months (%) |
| Free Acid | 99.8 | ||
| Sodium Salt | 99.9 | ||
| Potassium Salt | 99.8 | ||
| Calcium Salt | 99.7 | ||
| Tromethamine Salt | 99.9 |
It is important to reiterate that the data presented in these tables are purely illustrative and not based on experimental results for this compound, due to the lack of available information. The purpose is to outline the standard investigative approach and the nature of the data that would be sought in a formal salt selection study. The absence of such published research highlights a gap in the current scientific literature regarding the comprehensive physicochemical profiling of this compound.
Iii. Structure Activity Relationships Sar and Molecular Design Principles
Conformational Analysis and Stereochemical Considerations in Analogs
The three-dimensional arrangement of a molecule, including its conformational flexibility and stereochemistry, plays a pivotal role in its interaction with biological targets. In the context of 2-Chloro-5-diethylsulfamoyl-benzoic acid analogs, the relative orientation of the aromatic rings and the conformation of the sulfamoyl group are critical determinants of activity.
Intramolecular hydrogen bonds can further constrain the conformation. For example, C—H⋯O hydrogen bonds can lead to the formation of non-planar five- and six-membered rings, adopting envelope and twist conformations, respectively. researchgate.net These intramolecular interactions stabilize specific conformations that may be the bioactive conformation.
Role of the Diethylsulfamoyl Group in Molecular Recognition
The diethylsulfamoyl group is a crucial pharmacophoric element in many biologically active molecules, including diuretics and carbonic anhydrase inhibitors. umn.edunih.gov Its primary role in molecular recognition often involves acting as a zinc-binding group within the active site of metalloenzymes like carbonic anhydrase. nih.gov The sulfonamide moiety can coordinate with the zinc ion, a key interaction for potent inhibition.
Furthermore, the hydrogen-binding capacity of the sulfamoyl group, along with the presence of the sulfur atom and two nitrogen atoms in related thiadiazole structures, contributes to its interaction with biological targets. nih.gov The diethyl substituents on the nitrogen atom can also influence binding affinity and selectivity. These alkyl groups can engage in hydrophobic interactions within the binding pocket, further stabilizing the ligand-receptor complex. Modifications to these alkyl groups can therefore modulate the compound's activity and selectivity profile.
Influence of Halogen Substituents on Molecular Interactions
Halogen substituents, such as the chlorine atom in this compound, can significantly impact a molecule's physicochemical properties and its interactions with biological targets. mostwiedzy.pl Halogens can modulate charge distribution, occupy specific binding pockets through steric effects, and participate in halogen bonding. acs.org
The position and type of halogen substituent can affect molecular conformation and intermolecular interactions. mostwiedzy.pl In the context of sulfamoylbenzoic acid derivatives, the chlorine atoms can occupy hydrophobic regions of an enzyme's active site. For example, in the binding of a 2,4-dichloro-5-sulfamoylbenzoic acid derivative to human carbonic anhydrase IX, the two chlorine atoms are situated in a hydrophobic region bounded by specific amino acid residues. unibs.it
Quantitative Structure-Activity Relationship (QSAR) Modeling and Substituent Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govdergipark.org.tr For sulfamoylbenzoic acid derivatives, QSAR studies can provide valuable insights into the effects of different substituents on their activity.
QSAR models for related benzoylaminobenzoic acid derivatives have indicated the importance of lipophilic parameters in their inhibitory potential. nih.govdergipark.org.tr These studies have shown that inhibitory activity often increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, can also be conducive to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions may decrease it. nih.gov
These models can be represented by mathematical equations that allow for the prediction of the biological activity of novel, unsynthesized compounds. This predictive capability is a powerful tool in the rational design of new analogs with improved potency.
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.net This approach aims to create new chemical entities with improved affinity, efficacy, and selectivity, and potentially dual modes of action. researchgate.net
This strategy can be applied to this compound by linking its core structure to other pharmacophores known to interact with the same or different biological targets. The linkage can be direct, through a flexible or rigid spacer, or by merging the pharmacophores. researchgate.net For example, a sulfamoylbenzoic acid moiety could be hybridized with another class of inhibitors to potentially overcome drug resistance or to achieve a synergistic effect. researchgate.net The resulting hybrid molecules may exhibit a modified selectivity profile and reduced side effects compared to the parent compounds.
Rational Design Approaches for Analog Development
Rational design approaches utilize the structural information of the biological target and the SAR of known ligands to design new, more potent, and selective analogs. rsc.org For this compound, this involves using techniques like computational docking and molecular modeling to predict how newly designed analogs will interact with their target enzyme, such as carbonic anhydrase. unibs.itcornell.edu
By analyzing the binding mode of the parent compound, researchers can identify key interactions and areas of the binding pocket that can be further exploited. For instance, if a specific region of the binding site is hydrophobic, analogs with larger or more hydrophobic substituents at the corresponding position on the ligand can be designed to enhance binding affinity. cornell.edu This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and has been successfully applied to develop potent inhibitors based on the sulfamoylbenzoic acid scaffold. unibs.itrsc.orgcornell.edu
Iv. Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug candidate and its biological target, such as an enzyme or receptor.
In studies involving derivatives structurally similar to 2-Chloro-5-diethylsulfamoyl-benzoic acid, molecular docking has been effectively used to explore their inhibitory potential against various enzymes. For instance, investigations into a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives identified them as potential inhibitors of α-glucosidase and α-amylase, enzymes linked to postprandial hyperglycemia. nih.gov The docking studies revealed that these compounds fit into the active sites of these enzymes, forming key interactions. The binding is primarily stabilized by hydrogen bonds and various pi interactions with the active site residues. nih.gov
Similarly, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed significant binding interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with the amino acid residues in the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net These computational findings are often correlated with in vitro assay results to build a comprehensive understanding of the structure-activity relationship. For example, a 2,4-dichloro-5-sulfamoylbenzoic acid derivative showed a strong binding mode within the catalytic site of human carbonic anhydrase IX and XII, corroborating its potent inhibitory activity observed experimentally. unibs.it
Below is a representative table of interactions observed in docking studies of analogous compounds with target enzymes.
| Target Enzyme | Interacting Residues (Example) | Type of Interaction | Reference |
| α-Glucosidase | ASP214, GLU276, ARG439 | Hydrogen Bonding, Electrostatic | nih.gov |
| α-Amylase | ASP197, GLU233, ASP300 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Carbonic Anhydrase II | HIS94, HIS96, THR199 | Hydrogen Bonding, Hydrophobic |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations are used to study the physical movements of atoms and molecules, providing valuable information on the stability of the ligand-protein complex.
For the most active compounds identified through docking and in vitro screening, MD simulations are performed to validate the stability of their binding poses. youtube.com In the case of a highly active 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivative, MD simulations were conducted to analyze the ligand-protein complex with α-glucosidase and α-amylase. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site, reinforcing the docking predictions. nih.gov
These simulations are critical for confirming that the interactions observed in the static docking pose are maintained in a more realistic, dynamic environment, thus providing stronger evidence for the compound's mechanism of action. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These calculations provide insights into molecular structure, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity and interactions.
For various benzoic acid derivatives, DFT calculations have been used to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability, whereas a small gap suggests the molecule is more reactive.
Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is useful for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. For instance, in a study on a benzoic acid derivative, the MEP surface revealed that electron-rich domains were predominantly located around the nitrogen atoms, indicating likely sites for interaction.
| Quantum Chemical Parameter | Significance |
| HOMO Energy | Correlates with the ability to donate an electron |
| LUMO Energy | Correlates with the ability to accept an electron |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts interaction sites |
Computational Prediction of Binding Affinities and Interactions
A primary goal of computational modeling is to predict the binding affinity of a ligand to its target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Molecular docking programs provide scoring functions that estimate this binding affinity.
In studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the predicted binding energies ranged from -8.0 to -9.7 kcal/mol for α-glucosidase and -7.9 to -9.8 kcal/mol for α-amylase. nih.gov These negative values indicate favorable binding. A more negative score generally suggests a stronger interaction and higher affinity.
For another benzoic acid derivative targeting carbonic anhydrase II, a highly favorable binding energy of -9.4 kcal/mol was calculated, suggesting it could be a potent inhibitor. These predicted affinities, combined with a detailed analysis of the specific interactions (hydrogen bonds, hydrophobic contacts), guide the rational design and optimization of more potent and selective inhibitors. The reliability of these predictions is often validated by comparing them with experimentally determined inhibitory activities. unibs.it
V. Preclinical Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies and Biochemical Pathway Modulation
Derivatives of the 2-Chloro-5-sulfamoyl-benzoic acid structure have been identified as potent inhibitors of several key enzymes, indicating their potential to modulate various biochemical pathways.
Research into the enzyme inhibitory profile of sulfamoylbenzoic acid derivatives has identified several specific molecular targets. These compounds have shown the ability to interfere with enzymes crucial for pathogen survival and human metabolic processes.
For instance, a derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was identified as a selective and potent inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8), with an IC₅₀ value of 0.28 µM. nih.gov Other related structures have demonstrated significant inhibitory action against different enzyme classes. Structure-guided modifications of a complex benzamide (B126) derivative of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-benzoic acid yielded compounds that selectively inhibit Cryptosporidium parvum N-myristoyltransferase (CpNMT) with IC₅₀ values as low as 2.5 µM, highlighting a potential therapeutic avenue for cryptosporidiosis.
Furthermore, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. nih.gov In the context of metabolic diseases, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and found to be effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. One compound in this series showed approximately fourfold greater inhibitory potential against α-glucosidase and sixfold against α-amylase compared to the standard drug acarbose. nih.gov Another related compound, 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, has been noted for its potential to inhibit endoplasmic reticulum aminopeptidase (B13392206) 1, an enzyme involved in antigen processing. nih.gov
| Derivative Structure | Enzyme Target | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 µM | nih.gov |
| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide derivative | Cryptosporidium parvum N-myristoyltransferase (CpNMT) | 2.5 µM | |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase & α-Amylase | Potency > Acarbose | nih.gov |
| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | Human Carbonic Anhydrases (hCA) I, II, IX, XII | Varies by derivative | nih.gov |
| 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid | Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Activity noted | nih.gov |
The sulfamoylbenzoic acid scaffold is a well-established pharmacophore in drugs that modulate ion transport. Compounds in this class are recognized for their ability to alter cellular physiology by adjusting ion currents across membranes. nih.gov While direct studies on 2-Chloro-5-diethylsulfamoyl-benzoic acid are limited, the foundational mechanism for related compounds, such as the diuretic furosemide, involves the inhibition of ion cotransporters. These drugs typically target the Na-K-Cl cotransporter, thereby affecting ion balance and fluid dynamics. This established activity within the chemical class suggests that this compound and its derivatives may also possess the potential to modulate ion transport mechanisms, a hypothesis that warrants further specific investigation.
Receptor Binding Profiling
Investigations into the binding profiles of related structures have revealed interactions with intracellular proteins that regulate critical cellular processes. A class of 2,5-substituted benzoic acid derivatives was designed to dually target the anti-apoptotic proteins Mcl-1 and Bfl-1, which are members of the Bcl-2 family. cymitquimica.com Through structure-based design, a lead compound was developed that binds to both Mcl-1 and Bfl-1 with high affinity (Kᵢ values of 100 nM) and demonstrates selectivity over other Bcl-2 family members like Bcl-xL. cymitquimica.com This research demonstrates that the benzoic acid scaffold can be engineered to specifically interact with binding grooves on intracellular proteins, disrupting protein-protein interactions that are crucial for cancer cell survival. cymitquimica.com
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal) in Related Structures
The broader class of chlorobenzoic acid and sulfonamide derivatives has been extensively studied for antimicrobial properties. These investigations reveal a wide spectrum of activity against various bacterial and fungal pathogens.
Antibacterial Activity: Derivatives of 2-chlorobenzoic acid have demonstrated significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. researchgate.net The introduction of a sulfonamide moiety often enhances this activity. Novel sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated. One such compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was found to be the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. google.comrsc.org Studies on structure-activity relationships (SAR) indicate that the type and position of substituents on the benzoic ring significantly influence antibacterial efficacy. semanticscholar.org
| Compound Class | Bacterial Strain(s) | Activity/MIC Value | Source |
|---|---|---|---|
| 2-Chlorobenzoic acid derivatives | Escherichia coli | pMIC = 2.27 µM/ml | researchgate.net |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62–31.25 µmol/L | google.com |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 µmol/L | google.com |
| Sulfamoyl benzamide derivatives | Gram-positive & Gram-negative bacteria | General activity noted | nih.gov |
Antifungal Activity: Benzoic acid derivatives have long been recognized for their antifungal properties. Research has identified the fungal-specific enzyme CYP53 as a potential target for these compounds. Studies on various derivatives have demonstrated activity against pathogenic fungi such as Aspergillus niger and Candida albicans. researchgate.net In one study, all tested benzoic acid derivatives isolated from Piper cumanense were active against six phytopathogenic fungi, with particular efficacy against the Fusarium genus. The structural elements of these molecules play a crucial role in determining their antifungal potency.
Antiviral Activity Research (e.g., HBV Integrase Inhibition) in Derivatives
The therapeutic potential of this chemical family extends to antiviral applications. A significant discovery was made when a library screening identified a series of sulfamoylbenzamide (SBA) derivatives as potent inhibitors of Hepatitis B Virus (HBV) replication. Mechanistic studies revealed that these compounds act by a novel mechanism, dose-dependently inhibiting the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. Structure-activity relationship studies led to the identification of fluorine-substituted SBAs with submicromolar antiviral activity against HBV in human hepatoma cells. Further research indicated that the HBV capsid protein is the specific determinant of sensitivity to these compounds.
Separately, another benzoic acid derivative, NC-5, was found to possess antiviral activity against influenza A virus, including oseltamivir-resistant strains. Its mechanism involves the inhibition of the viral neuraminidase (NA) enzyme, which is critical for the release of new virus particles from infected cells.
| Derivative Class | Virus Target | Mechanism of Action | Potency (EC₅₀) | Source |
|---|---|---|---|---|
| Fluorine-substituted Sulfamoylbenzamides (SBAs) | Hepatitis B Virus (HBV) | Inhibition of nucleocapsid assembly | Submicromolar | |
| NC-5 (benzoic acid derivative) | Influenza A Virus (H1N1, H1N1-H275Y) | Neuraminidase inhibition | ~33 µM |
Antimalarial Activity Screening and Evaluation
The emergence of drug-resistant Plasmodium strains has prompted the investigation of new chemical scaffolds for antimalarial therapy. Sulfonamides, a class to which this compound belongs, have been repurposed as promising antimalarial agents. nih.gov These compounds typically function by inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme in the folate biosynthesis pathway, which is essential for parasite replication. nih.gov
Various studies have demonstrated the antiplasmodial activity of novel sulfonamide derivatives. A series of sulfonamide chalcone (B49325) derivatives were synthesized and shown to inhibit the growth of cultured Plasmodium falciparum parasites. researchgate.net Some of these compounds also interfere with β-hematin formation, a critical detoxification process for the parasite. researchgate.netsemanticscholar.org Other research has focused on creating hybrid molecules, such as pyrimidine-tethered sulfonamides, which have shown strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum by inhibiting the cysteine proteases falcipain-2 and falcipain-3. These findings highlight the potential of the sulfonamide scaffold as a versatile platform for the development of new antimalarial agents that can act through multiple mechanisms. nih.gov
Role in Agrochemical Research and Development
There is no information available in the reviewed literature to suggest a role for this compound in agrochemical research and development. Searches for its use as an herbicide, pesticide, or plant growth regulator did not yield any relevant findings.
Vi. Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is instrumental in separating the target compound from starting materials, byproducts, or degradation products. The choice of technique depends on the specific requirements of the analysis, from rapid purity checks to high-resolution separation.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of 2-Chloro-5-diethylsulfamoyl-benzoic acid and quantifying its presence in a mixture. A reverse-phase HPLC method is typically employed for aromatic acids of this nature. ekb.eg This approach uses a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a common stationary phase would be a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like potassium dihydrogen phosphate (B84403) or a dilute acid (e.g., acetic acid or triethylamine (B128534) solution), to control the pH and ensure the carboxylic acid group is in a consistent protonation state. ekb.egresearchgate.net Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. researchgate.net The method can be validated according to ICH guidelines to assess parameters like specificity, linearity, accuracy, and precision. ekb.eg
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and 0.1% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 25 °C researchgate.net |
| Detection | UV at 205 nm ekb.eg |
| Injection Volume | 10 µL researchgate.net |
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring the progress of reactions that synthesize this compound and for assessing the purity of fractions during purification. For this compound, silica (B1680970) gel 60 F254 plates are a suitable stationary phase.
The mobile phase, or eluent, is typically a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the eluent is optimized to achieve good separation between the target compound and any impurities. For a moderately polar compound like this compound, a mixture such as hexane-ethyl acetate (B1210297) or toluene-ethanol could be effective. researchgate.net After development, the spots can be visualized under UV light at 254 nm, where the aromatic ring will quench the plate's fluorescence. The retention factor (Rf value) is a key parameter used to identify compounds.
Table 2: Expected TLC Behavior
| Mobile Phase Composition (v/v) | Expected Rf Value | Rationale |
| Hexane : Ethyl Acetate (4:1) | Low | The compound is too polar to travel far in a largely non-polar eluent. |
| Hexane : Ethyl Acetate (1:1) | Medium | Increased polarity of the eluent allows for better migration up the plate. |
| Ethyl Acetate (100%) | High | The polar eluent will strongly solvate the compound, causing it to move close to the solvent front. |
Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra would provide definitive evidence for the structure of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each type of hydrogen atom. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The diethylamino group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift. rsc.org
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. This would include signals for the six carbons of the benzene ring, the carbonyl carbon of the carboxylic acid, and the two distinct carbons of the ethyl groups. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid | -COOH | 11.0 - 13.0 (broad s) | ~170 |
| Aromatic Ring | Ar-H | 7.5 - 8.5 (m) | 125 - 140 |
| Sulfonamide Methylene | -N(CH₂CH₃)₂ | ~3.4 (q) | ~43 |
| Sulfonamide Methyl | -N(CH₂CH₃)₂ | ~1.2 (t) | ~14 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad peak in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The sulfonamide group would show characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively. Other notable peaks would include C-Cl, C-N, and aromatic C=C and C-H stretching and bending vibrations. nist.gov
Table 4: Key IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) docbrown.info |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Sulfonamide | S=O stretch (asymmetric) | ~1340 |
| Sulfonamide | S=O stretch (symmetric) | ~1150 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Chloroalkane | C-Cl stretch | 800 - 600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.
For this compound, high-resolution mass spectrometry would confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, there would be a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the ethyl groups from the sulfonamide moiety. docbrown.info
Table 5: Predicted Mass Spectrometry Fragments
| m/z Value (for ³⁵Cl) | Identity | Fragmentation Pathway |
| 307 | [C₁₁H₁₄ClNO₄S]⁺ | Molecular Ion [M]⁺ |
| 290 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 278 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the sulfonamide |
| 262 | [M - COOH]⁺ | Loss of the carboxyl group |
| 172 | [M - N(C₂H₅)₂ - SO₂]⁺ | Loss of the diethylsulfamoyl group |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a valuable analytical technique for the characterization of this compound. This method provides information about the electronic transitions within the molecule when it absorbs ultraviolet or visible light. The presence of a benzene ring, a carboxylic acid group, a sulfamoyl group, and a chlorine atom in the structure of this compound gives rise to characteristic absorption bands.
The analysis of structurally similar compounds, such as other chlorinated and nitrated benzoic acid derivatives, reveals typical absorption patterns. For instance, studies on 2-chloro-5-nitrobenzoic acid show absorption maxima resulting from n–π* and π–π* electronic transitions. researchgate.net The π–π* transitions, typically occurring at shorter wavelengths, are associated with the excitation of electrons in the aromatic π system. researchgate.net The n–π* transitions, which are generally of lower intensity and occur at longer wavelengths, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the carboxyl and sulfamoyl groups. researchgate.net For this compound, the specific wavelengths of maximum absorbance (λmax) would be dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic orbitals involved. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data to assign the observed electronic transitions to specific molecular orbitals. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
The analysis of a single crystal of the compound would reveal how the molecules pack together in the crystal lattice. This is governed by various non-covalent interactions, such as hydrogen bonds, which are crucial for the stability of the crystal structure. For example, the carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and the sulfamoyl group also contains potential acceptor sites (oxygen atoms). In crystallographic studies of similar molecules, like solvates of 2-chloro-5-nitrobenzoic acid, hydrogen bonds have been shown to play a critical role in forming specific loop or ring motifs that stabilize the entire crystal entity. researchgate.net The resulting crystal structure data, including atomic coordinates and unit cell dimensions, are essential for structure-based research and for confirming the absolute configuration of the molecule. nih.gov
Quantitative Analytical Methods
Quantitative analysis of this compound is essential for determining its concentration in various samples, particularly for purity assessment and quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. ekb.egceu.es A common approach involves reverse-phase HPLC (RP-HPLC), where the compound is separated from impurities on a nonpolar stationary phase with a polar mobile phase. ekb.eg
The development of a quantitative HPLC method requires careful optimization of several parameters, including the choice of column, mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength. ceu.es UV detection is typically employed, with the wavelength set to one of the compound's absorption maxima (as determined by UV-Visible spectrophotometry) to ensure high sensitivity. The method's performance must be rigorously evaluated through a process known as method validation to ensure it is reliable, accurate, and reproducible. nih.gov
Method Validation Principles (LOD, LOQ, Recovery)
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. nih.gov Key parameters evaluated during validation include the Limit of Detection (LOD), Limit of Quantitation (LOQ), and Recovery. ekb.eg
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It represents the concentration that gives a signal significantly different from the background noise.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is the minimum level at which the method can provide a reliable quantitative result and is crucial for the analysis of impurities. ekb.eg
Recovery: Recovery studies are performed to assess the accuracy of the analytical method. This is determined by adding a known amount of the pure analyte (spiking) to a sample matrix and measuring the concentration with the developed method. The recovery is expressed as the percentage of the measured concentration relative to the known spiked amount. ceu.es A high recovery percentage indicates that the method accurately measures the amount of analyte present. ceu.es
The table below shows examples of validation parameters from HPLC methods developed for other benzoic acid derivatives, illustrating typical performance characteristics.
| Parameter | Benzoic Acid | Ambroxol Hydrochloride ceu.es | n-Butylparaben |
| LOQ | 0.41 mg/kg | Not Reported | 0.11 mg/kg |
| Linearity Range | 0.61–140 mg/kg | 0.15–0.45 mg/ml | 0.61–140 mg/kg |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | > 0.99 |
| Recovery | 100.5–103.3% | 100% ± 0.93 | 100.5–103.3% |
| Precision (%RSD) | 0.15-1.89% | < 0.9% | 0.15-1.89% |
Viii. Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
Future synthetic research is anticipated to focus on developing more sustainable and efficient methods for the production of 2-Chloro-5-diethylsulfamoyl-benzoic acid and its analogs. Current industrial syntheses for similar compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, often rely on traditional reagents like chlorosulfonic acid and thionyl chloride, which present environmental and safety challenges. google.comgoogle.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfamoyl Benzoic Acids
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvent | Organic solvents (e.g., DMF, Dioxane) | Water mdpi.com |
| Reagents | Chlorosulfonic acid, Thionyl chloride google.comgoogle.com | Potentially milder sulfonating agents |
| Base | Organic bases (e.g., Pyridine (B92270), Triethylamine) google.com | Inorganic bases (e.g., Sodium Carbonate) mdpi.com |
| Efficiency | Often multi-step with purification challenges | Potential for one-pot synthesis, easier isolation mdpi.com |
| Environmental Impact | Higher waste, use of hazardous materials | Reduced pollution, safer reagents google.commdpi.com |
Advanced Computational Approaches in Discovery Pipelines
The integration of advanced computational tools is poised to accelerate the discovery and optimization of derivatives of this compound. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are becoming indispensable in modern drug discovery.
For structurally related sulfamoyl benzoic acid derivatives, molecular docking has been effectively used to elucidate binding modes and interactions with biological targets like α-glucosidase, α-amylase, and glucokinase. nih.govthesciencein.org These computational models help rationalize the structure-activity relationships (SAR) observed in experimental data and guide the design of new analogs with improved potency and selectivity. nih.govcornell.eduacs.org Future research could apply these methods to this compound to identify potential binding partners and predict the effects of structural modifications. Furthermore, in silico ADMET screening can prioritize compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in the development pipeline. nih.gov
Identification of New Biological Targets and Pathways
While the primary biological activities of this compound are established, future research will likely uncover novel biological targets and therapeutic applications. The sulfamoyl benzoic acid scaffold has proven to be a versatile template for engaging a variety of biological targets.
Recent studies on analogous compounds have demonstrated a range of activities, suggesting promising avenues for investigation. For example, different sulfamoyl benzoic acid derivatives have been identified as:
Lysophosphatidic Acid (LPA) Receptor Agonists: Specific analogs act as potent and selective agonists of the LPA2 receptor, a target involved in anti-apoptotic and mucosal barrier-protective effects. cornell.eduacs.orgnih.gov
Enzyme Inhibitors: Derivatives have shown inhibitory activity against key metabolic enzymes, including α-glucosidase and α-amylase, which are targets for managing postprandial hyperglycemia in diabetes. nih.gov Another analog, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was found to be a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). rsc.org
Enzyme Activators: Novel sulfamoyl benzamides have been developed as allosteric activators of glucokinase, an important regulator of glucose metabolism. thesciencein.org
Systematic screening of this compound and its derivatives against diverse panels of receptors and enzymes could reveal unexpected biological activities and open up new therapeutic possibilities.
Table 2: Investigated Biological Targets for Sulfamoyl Benzoic Acid Analogs
| Target Class | Specific Target | Investigated Activity | Reference |
|---|---|---|---|
| GPCR | LPA2 Receptor | Agonism | cornell.eduacs.orgnih.gov |
| Enzyme (Inhibition) | α-Glucosidase | Inhibition | nih.gov |
| Enzyme (Inhibition) | α-Amylase | Inhibition | nih.gov |
| Enzyme (Inhibition) | h-NTPDase8 | Inhibition | rsc.org |
| Enzyme (Activation) | Glucokinase | Activation | thesciencein.org |
Development of Advanced Derivatization Strategies for Enhanced Specificity
The development of advanced derivatization strategies is a critical step in optimizing the therapeutic potential of this compound. By systematically modifying its structure, researchers can enhance its specificity for a particular biological target, improve its pharmacokinetic profile, and reduce off-target effects.
Future work will likely involve creating libraries of derivatives by modifying key functional groups. Based on studies of similar scaffolds, promising derivatization approaches include:
Amide and Ester Formation: Converting the carboxylic acid group to a variety of amides and esters can significantly alter the compound's polarity, cell permeability, and binding interactions. researchgate.net
Substitution on the Sulfonamide Nitrogen: The diethyl groups on the sulfonamide moiety can be replaced with other alkyl or aryl substituents to probe for additional binding pockets and enhance target engagement. nih.gov
Aromatic Ring Substitution: Although the current compound is chlorinated, exploring alternative halogenation patterns or the introduction of other substituents on the benzene (B151609) ring could fine-tune electronic properties and target affinity.
These strategies, guided by computational modeling, will facilitate the development of second-generation compounds with superior performance characteristics. nih.gov
Applications in Chemical Biology Probes and Tools
The inherent reactivity and structural features of the sulfamoyl group suggest that this compound could be a valuable starting point for the development of chemical biology probes. These tools are designed to study biological processes, identify protein targets, and elucidate mechanisms of action.
A particularly promising avenue is the development of probes based on the related sulfonyl fluoride (B91410) (SO₂F) moiety. Aryl sulfonyl fluorides have emerged as privileged "warheads" for covalent probes because they can react with a range of nucleophilic amino acid residues beyond cysteine, including serine, lysine, and tyrosine, often in a context-dependent manner. nih.govacs.org This reactivity allows them to be used for activity-based protein profiling and target identification. nih.gov
Future research could focus on converting this compound into a sulfonyl fluoride analog to create a reactive probe. Furthermore, N-disubstituted sulfamoyl fluorides are being explored as highly selective chemical probes due to their lower intrinsic reactivity compared to other sulfur(VI) fluorides, which could enable the selective modification of specific protein targets. claremont.edu By incorporating reporter tags (e.g., fluorophores, biotin) onto a derivatized this compound scaffold, researchers could create powerful tools for imaging, target engagement studies, and proteomic analyses. claremont.edu
Q & A
Basic: How can researchers optimize the synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid to achieve high purity and yield?
Methodological Answer:
The synthesis typically involves coupling 2-chloro-5-sulfamoylbenzoic acid with diethylamine derivatives under controlled conditions. Key considerations include:
- Catalyst Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for sulfamoylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Identify substitution patterns (e.g., chlorine at position 2, sulfamoyl at position 5). Use DMSO-d₆ as a solvent to resolve acidic protons .
- HSQC/HMBC : Confirm spatial proximity of functional groups (e.g., sulfamoyl NH to benzoic acid protons) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies molecular ion [M–H]⁻ at m/z 306.04 (calculated for C₁₁H₁₂ClNO₄S) .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:
- Predict Reactivity : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfamoyl group as a hydrogen-bond acceptor) .
- Optimize Geometries : Compare computed bond lengths/angles with crystallographic data (e.g., C–S bond in sulfamoyl group: ~1.76 Å) .
- Analyze Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .
Advanced: How to resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Software Tools : Use SHELX (for structure solution) and Olex2 (for refinement). Validate with R-factor convergence (<5%) and CheckCIF to flag symmetry errors .
- Twinned Crystals : Apply HKLF5 format in SHELXL to model twin laws (e.g., two-fold rotation axis) .
- Disorder Modeling : For flexible diethyl groups, split positions with PART instructions and refine occupancy factors .
Advanced: What experimental strategies assess the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Uptake Studies :
Basic: How to troubleshoot low yields in sulfamoylation reactions?
Methodological Answer:
- Moisture Control : Use anhydrous solvents and a nitrogen atmosphere to prevent hydrolysis of sulfamoyl chloride intermediates .
- Stoichiometry : Maintain a 1:1.2 molar ratio of benzoic acid to diethylamine derivative to drive the reaction to completion .
- Byproduct Removal : Add molecular sieves (3Å) to absorb HCl generated during coupling .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate:
- LogP : ~2.1 (moderate lipophilicity) .
- Bioavailability : 55–60% due to sulfamoyl hydrophilicity and benzoic acid ionization .
- Metabolic Pathways : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., diethyl groups) .
Advanced: How to validate hydrogen-bonding interactions in crystal structures?
Methodological Answer:
- Hydrogen Bond Metrics : In Mercury (CCDC), analyze distances (2.8–3.2 Å) and angles (150–180°) between sulfamoyl NH and acceptor atoms (e.g., carbonyl O) .
- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles; avoid inhalation (use fume hoods) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .
Advanced: How to design derivatives to enhance biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl (-CF₃) to improve membrane permeability .
- Prodrug Strategies : Esterify the benzoic acid (e.g., methyl ester) to enhance oral bioavailability .
- SAR Studies : Test analogs with varying sulfamoyl substituents (e.g., dimethyl vs. cyclopropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
